
Adenine Hydrochloride-13C5
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
. Adenine is one of the four nucleobases in DNA and RNA, playing a crucial role in the structure and function of genetic material. The 13C5 labeling allows for easier tracking and study in various scientific applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Adenine Hydrochloride-13C5 can be synthesized through several methods, including the following:
Chemical Synthesis: Starting from adenine, the compound can be labeled with carbon-13 isotopes through chemical reactions involving labeled precursors.
Biological Synthesis: Using microorganisms or enzymes that incorporate 13C-labeled precursors into adenine.
Industrial Production Methods: Industrial production typically involves large-scale chemical synthesis, ensuring high purity and consistency. The process may include:
Purification: Removing impurities through crystallization or chromatography.
Isotope Enrichment: Using isotopically enriched reagents to achieve the desired labeling.
Analyse Des Réactions Chimiques
Types of Reactions: Adenine Hydrochloride-13C5 can undergo various chemical reactions, including:
Oxidation: Converting adenine to its oxidized forms, such as adenine-N-oxide.
Reduction: Reducing adenine to its reduced forms, such as hypoxanthine.
Substitution: Replacing hydrogen atoms with other groups, such as methylation.
Common Reagents and Conditions:
Oxidation: Using oxidizing agents like hydrogen peroxide or nitric acid.
Reduction: Employing reducing agents like sodium borohydride.
Substitution: Utilizing alkylating agents like methyl iodide.
Major Products Formed:
Oxidation: Adenine-N-oxide
Reduction: Hypoxanthine
Substitution: Methylated adenine derivatives
Applications De Recherche Scientifique
Adenine Hydrochloride-13C5 is widely used in scientific research due to its labeled structure, which aids in tracking and studying biological processes. Its applications include:
Chemistry: Studying reaction mechanisms and pathways involving adenine.
Biology: Investigating nucleic acid metabolism and gene expression.
Medicine: Developing diagnostic tools and therapeutic agents.
Industry: Enhancing the production of nucleotide-based products.
Mécanisme D'action
The mechanism by which Adenine Hydrochloride-13C5 exerts its effects involves its incorporation into nucleic acids and coenzymes. It interacts with molecular targets such as DNA polymerases and ribonucleotide reductases, influencing various cellular pathways.
Comparaison Avec Des Composés Similaires
Adenine Hydrochloride-13C5 is compared to other similar compounds, such as:
Adenine: The unlabeled form of adenine.
Adenine Monohydrochloride: The hydrochloride salt of adenine.
Other Isotope-Labeled Adenines: Variants labeled with different isotopes (e.g., 14C, 15N).
Uniqueness: this compound's uniqueness lies in its stable isotope labeling, which provides enhanced visibility and tracking capabilities in scientific studies.
Propriétés
Formule moléculaire |
C5H6ClN5 |
|---|---|
Poids moléculaire |
176.55 g/mol |
Nom IUPAC |
7H-purin-6-amine;hydrochloride |
InChI |
InChI=1S/C5H5N5.ClH/c6-4-3-5(9-1-7-3)10-2-8-4;/h1-2H,(H3,6,7,8,9,10);1H/i1+1,2+1,3+1,4+1,5+1; |
Clé InChI |
UQVDQSWZQXDUJB-JFGXUQBHSA-N |
SMILES isomérique |
[13CH]1=N[13C]2=N[13CH]=N[13C](=[13C]2N1)N.Cl |
SMILES canonique |
C1=NC2=NC=NC(=C2N1)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


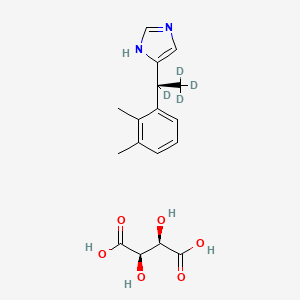
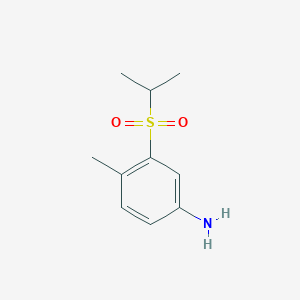
![Diethoxymethyl-3-methyl-3H-imidazo[4,5-b]pyridine](/img/structure/B15355037.png)
![trans-3-[4-Acetyloxy-3-methoxyphenyl]-2-propenoyl chloride](/img/structure/B15355043.png)
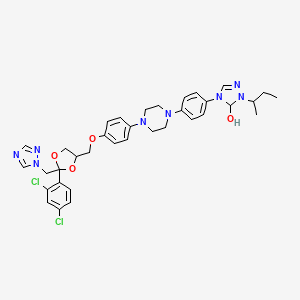
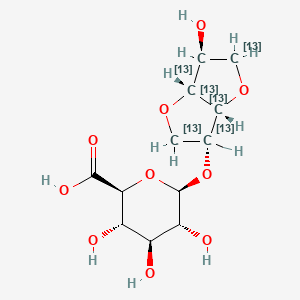
![diazanium;(2S,3S)-4-[2-[[2-[2-[(2S,3S)-3-carboxylato-2,3-dihydroxypropanoyl]oxyethyl-(2-hydroxyethyl)amino]-4,8-di(piperidin-1-yl)pyrimido[5,4-d]pyrimidin-6-yl]-(2-hydroxyethyl)amino]ethoxy]-2,3-dihydroxy-4-oxobutanoate](/img/structure/B15355049.png)
![(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-2-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-6-amino-2-[[(2S)-6-amino-2-[[2-[[(2S)-2-[[(2S)-1-[(2S)-6-amino-2-[[2-[[2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]-3-hydroxypropanoyl]amino]-4-methylsulfanylbutanoyl]amino]-4-carboxybutanoyl]amino]-3-(1H-imidazol-4-yl)propanoyl]amino]-3-phenylpropanoyl]amino]-5-carbamimidamidopentanoyl]amino]-3-(1H-indol-3-yl)propanoyl]amino]acetyl]amino]hexanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]acetyl]amino]hexanoyl]amino]hexanoyl]amino]-5-carbamimidamidopentanoyl]amino]-5-carbamimidamidopentanoyl]pyrrolidine-2-carbonyl]amino]-3-methylbutanoyl]amino]hexanoyl]amino]-3-methylbutanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]pyrrolidine-2-carboxylic acid](/img/structure/B15355055.png)
![7,10-O-Bis{[(2,2,2,-trichloroethyl)oxy]carbonyl} Docetaxel-d9](/img/structure/B15355057.png)

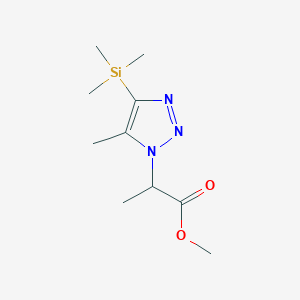
![(2S)-2-amino-5-[[(2R)-1-(carboxymethylamino)-3-(1-hydroxypropan-2-ylsulfanyl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B15355094.png)
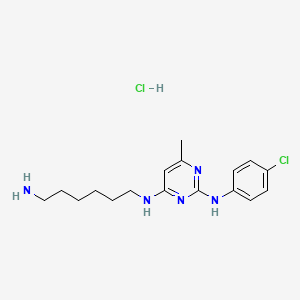
![N-(3-Hydroxytricyclo[3.3.1.13,7]dec-1-yl)glycyl-L-prolinamide](/img/structure/B15355105.png)
